molecular formula C34H37N5O4S B4295410 N-[2-(1,2-DIMETHYL-1H-INDOL-3-YL)ETHYL]-2-{4-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL}ACETAMIDE

N-[2-(1,2-DIMETHYL-1H-INDOL-3-YL)ETHYL]-2-{4-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL}ACETAMIDE

Cat. No.: B4295410
M. Wt: 611.8 g/mol
InChI Key: VSILYUGWCLYFCD-UHFFFAOYSA-N
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Description

N-[2-(1,2-DIMETHYL-1H-INDOL-3-YL)ETHYL]-2-{4-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL}ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that combines an indole moiety with a phthalazinone core, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,2-DIMETHYL-1H-INDOL-3-YL)ETHYL]-2-{4-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL}ACETAMIDE involves multiple steps, starting with the preparation of the indole and phthalazinone intermediates. The indole intermediate can be synthesized through Fischer indole synthesis, while the phthalazinone core can be prepared via cyclization reactions involving appropriate precursors. The final coupling step typically involves the use of coupling reagents such as EDCI or DCC to form the amide bond under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,2-DIMETHYL-1H-INDOL-3-YL)ETHYL]-2-{4-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The phthalazinone core can be reduced to form dihydrophthalazinone derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various substituted indole and phthalazinone derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

N-[2-(1,2-DIMETHYL-1H-INDOL-3-YL)ETHYL]-2-{4-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL}ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(1,2-DIMETHYL-1H-INDOL-3-YL)ETHYL]-2-{4-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. The phthalazinone core can inhibit certain enzymes, leading to downstream effects on cellular processes. These interactions can result in the modulation of signaling pathways involved in cell growth, apoptosis, and immune responses.

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-(1,2-DIMETHYL-1H-INDOL-3-YL)ETHYL]-2-{4-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL}ACETAMIDE shares structural similarities with other indole and phthalazinone derivatives, such as:
    • Indole-3-acetic acid
    • Phthalazinone-based inhibitors

Uniqueness

The uniqueness of this compound lies in its combined structural features, which allow it to interact with multiple molecular targets and exhibit diverse biological activities. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-[2-(1,2-dimethylindol-3-yl)ethyl]-2-[4-(4-methyl-3-piperidin-1-ylsulfonylphenyl)-1-oxophthalazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H37N5O4S/c1-23-15-16-25(21-31(23)44(42,43)38-19-9-4-10-20-38)33-28-12-5-6-13-29(28)34(41)39(36-33)22-32(40)35-18-17-26-24(2)37(3)30-14-8-7-11-27(26)30/h5-8,11-16,21H,4,9-10,17-20,22H2,1-3H3,(H,35,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSILYUGWCLYFCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)NCCC4=C(N(C5=CC=CC=C54)C)C)S(=O)(=O)N6CCCCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H37N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

611.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(1,2-DIMETHYL-1H-INDOL-3-YL)ETHYL]-2-{4-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL}ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-[2-(1,2-DIMETHYL-1H-INDOL-3-YL)ETHYL]-2-{4-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL}ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N-[2-(1,2-DIMETHYL-1H-INDOL-3-YL)ETHYL]-2-{4-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL}ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N-[2-(1,2-DIMETHYL-1H-INDOL-3-YL)ETHYL]-2-{4-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL}ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N-[2-(1,2-DIMETHYL-1H-INDOL-3-YL)ETHYL]-2-{4-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL}ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N-[2-(1,2-DIMETHYL-1H-INDOL-3-YL)ETHYL]-2-{4-[4-METHYL-3-(PIPERIDINE-1-SULFONYL)PHENYL]-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL}ACETAMIDE

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